2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-(Allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes an allylsulfanyl group and an isopropylamine moiety attached to a benzothienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which play a pivotal role in multiple physiological and pathological processes .
Mode of Action
The compound interacts with the active sites of the COX-2 enzyme, inhibiting its function . This interaction results in the reduction of prostaglandin production, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can result in reduced inflammation, as prostaglandins are key mediators of the inflammatory response.
Pharmacokinetics
The compound’s interaction with the cox-2 enzyme suggests it is able to reach its target site effectively .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, thereby mitigating the inflammatory response .
Action Environment
It is known that the expression levels of the cox-2 enzyme can vary between different cell types and conditions, which could potentially influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine typically involves multiple steps:
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Formation of the Benzothienopyrimidine Core: : The initial step often involves the cyclization of appropriate precursors to form the benzothienopyrimidine core. This can be achieved through a series of condensation reactions involving thiophene derivatives and pyrimidine precursors under acidic or basic conditions.
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Introduction of the Allylsulfanyl Group: : The allylsulfanyl group can be introduced via nucleophilic substitution reactions. For instance, an allyl halide can react with a thiol derivative of the benzothienopyrimidine under basic conditions to form the allylsulfanyl group.
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Attachment of the Isopropylamine Moiety: : The final step involves the introduction of the isopropylamine group. This can be achieved through amination reactions, where an isopropylamine reacts with a suitable leaving group on the benzothienopyrimidine core, often facilitated by catalysts or under elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps, including crystallization and chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The allylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can undergo reduction reactions, particularly at the allylsulfanyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The benzothienopyrimidine core can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the allylsulfanyl group.
Substitution: Various substituted benzothienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, research is ongoing to explore its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure makes it a valuable component in the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine : Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
- 2-(Ethylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine : Similar structure but with an ethylsulfanyl group.
- 2-(Propylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine : Similar structure but with a propylsulfanyl group.
Uniqueness
The uniqueness of 2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine lies in its allylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-propan-2-yl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-4-9-20-16-18-13-11-7-5-6-8-12(11)21-14(13)15(19-16)17-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMBREBUZNWGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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